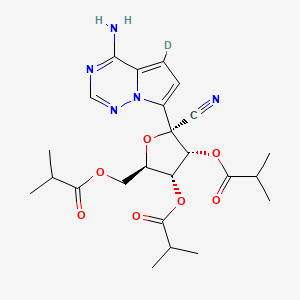
Norisoboldine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norisoboldine hydrochloride is a prominent isoquinoline alkaloid found in the traditional Chinese medicine Radix Linderae. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis and ulcerative colitis. This compound is known for its ability to modulate various biological pathways, making it a subject of extensive scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norisoboldine hydrochloride typically involves the extraction of Norisoboldine from Radix Linderae, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting Norisoboldine with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar extraction and conversion processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Norisoboldine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of Norisoboldine .
Aplicaciones Científicas De Investigación
Norisoboldine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: Research has shown its potential in modulating immune responses and inflammation.
Medicine: It is being investigated for its therapeutic effects in rheumatoid arthritis, ulcerative colitis, and other inflammatory conditions.
Industry: Its anti-inflammatory properties make it a candidate for the development of new pharmaceuticals .
Mecanismo De Acción
Norisoboldine hydrochloride exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the modulation of various signaling pathways, including the NAD+/SIRT1/SUV39H1/H3K9me3 pathway. By targeting these pathways, this compound promotes the differentiation of regulatory T cells and attenuates inflammatory responses .
Comparación Con Compuestos Similares
Boldine: Another isoquinoline alkaloid with anti-inflammatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Norisoboldine hydrochloride is unique due to its specific activation of the aryl hydrocarbon receptor and its subsequent effects on regulatory T cell differentiation. This distinct mechanism of action sets it apart from other similar compounds .
Propiedades
Número CAS |
5083-84-1 |
|---|---|
Fórmula molecular |
C18H20ClNO4 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
POXNVTUOIYRUGG-YDALLXLXSA-N |
SMILES isomérico |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
SMILES canónico |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
